molecular formula C28H39NO5S B12539925 1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- CAS No. 651331-72-5

1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-

Cat. No.: B12539925
CAS No.: 651331-72-5
M. Wt: 501.7 g/mol
InChI Key: YFDGXKKJSBCQLP-UHFFFAOYSA-N
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Description

1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

The synthesis of 1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves several steps, typically starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific synthetic route for this compound may include additional steps to introduce the dodecanol and methoxyphenylsulfonyl groups.

Industrial production methods for such complex compounds often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert certain functional groups into less oxidized forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the indole ring.

Scientific Research Applications

1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets. Indole derivatives often bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Similar compounds to 1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- include other indole derivatives with varying substituents. For example:

The uniqueness of 1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

651331-72-5

Molecular Formula

C28H39NO5S

Molecular Weight

501.7 g/mol

IUPAC Name

12-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]dodecan-1-ol

InChI

InChI=1S/C28H39NO5S/c1-33-24-14-17-26(18-15-24)35(31,32)29-22-23(27-21-25(34-2)16-19-28(27)29)13-11-9-7-5-3-4-6-8-10-12-20-30/h14-19,21-22,30H,3-13,20H2,1-2H3

InChI Key

YFDGXKKJSBCQLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCCCCCCCCCCCO

Origin of Product

United States

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